An In-depth Technical Guide on the Synthesis and Properties of 4-chloro-3-methyl-1H-pyrazole
An In-depth Technical Guide on the Synthesis and Properties of 4-chloro-3-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-chloro-3-methyl-1H-pyrazole is a halogenated heterocyclic compound that serves as a versatile building block in the synthesis of a wide range of biologically active molecules. Its unique structural features, including the pyrazole core and the reactive chlorine atom, make it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of 4-chloro-3-methyl-1H-pyrazole, with a focus on its relevance to drug discovery and development.
Physicochemical Properties
The fundamental physical and chemical characteristics of 4-chloro-3-methyl-1H-pyrazole are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 15878-08-7 | [1] |
| Molecular Formula | C₄H₅ClN₂ | [1] |
| Molecular Weight | 116.55 g/mol | [1] |
| Appearance | White solid | [1] |
| pKa (Predicted) | 13.27 ± 0.50 | [1] |
Synthesis of 4-chloro-3-methyl-1H-pyrazole
The primary synthetic route to 4-chloro-3-methyl-1H-pyrazole involves the direct chlorination of 3-methyl-1H-pyrazole. Several chlorinating agents can be employed for this transformation, with N-chlorosuccinimide (NCS) and 1,3,5-trichloroisocyanuric acid (TCCA) being common choices due to their relative safety and efficiency.
General Synthesis Workflow
The synthesis process typically involves the reaction of the starting material with a chlorinating agent in a suitable solvent, followed by workup and purification of the final product.
Caption: General workflow for the synthesis of 4-chloro-3-methyl-1H-pyrazole.
Experimental Protocol: Chlorination using TCCA
The following protocol is a representative procedure for the synthesis of 4-chloropyrazoles using TCCA as the chlorinating agent.[2][3]
Materials:
-
Hydrazine substrate (e.g., a precursor to 3-methyl-1H-pyrazole)
-
1,3,5-trichloroisocyanuric acid (TCCA)
-
2,2,2-Trifluoroethanol (TFE)
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Saturated sodium thiosulfate (Na₂S₂O₃) solution
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Ethyl acetate (EtOAc)
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Magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
-
Petroleum ether
Procedure:
-
To a stirring solution of the hydrazine substrate (0.5 mmol) in TFE (2 mL), add TCCA (0.5 mmol, 1.0 equiv.).[2]
-
Heat the reaction mixture at 40 °C for 4 hours.[2]
-
After the reaction is complete, cool the mixture to room temperature.[2]
-
Quench the reaction by adding a saturated solution of Na₂S₂O₃ (1–2 mL).[2]
-
Dilute the mixture with EtOAc (5 mL) and extract with ethyl acetate (3 x 15 mL).[2]
-
Dry the combined organic layers over MgSO₄ and evaporate the solvent under reduced pressure.[2]
-
Purify the resulting residue by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (e.g., 1:150) as the eluent to obtain the desired 4-chloropyrazole product.[2]
It is important to note that this is a general procedure, and optimization of reaction conditions may be necessary for the specific synthesis of 4-chloro-3-methyl-1H-pyrazole from 3-methyl-1H-pyrazole.
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the C5-H proton, a singlet for the methyl group protons, and a broad singlet for the N-H proton.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the three pyrazole ring carbons and the methyl carbon.
Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for N-H stretching, C-H stretching of the methyl group and the pyrazole ring, C=N and C=C stretching of the pyrazole ring, and the C-Cl stretching vibration.
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (116.55 g/mol ), along with a characteristic isotopic pattern for a chlorine-containing compound (M and M+2 peaks in an approximate 3:1 ratio).
Applications in Drug Development
Pyrazole derivatives are a well-established class of pharmacologically active compounds with a broad range of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. 4-chloro-3-methyl-1H-pyrazole serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic value.
Anti-inflammatory Activity
Many pyrazole-containing compounds exhibit potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[4] The inhibition of COX-2 reduces the production of prostaglandins, which are key mediators of inflammation and pain.
Caption: Mechanism of anti-inflammatory action of pyrazole derivatives via COX-2 inhibition.
Anticancer Activity
The pyrazole scaffold is also prevalent in a number of anticancer agents. The cytotoxic effects of pyrazole derivatives can be attributed to their ability to target various signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. Some pyrazole derivatives have been shown to induce apoptosis in cancer cells.[5] For instance, certain pyrazole compounds have demonstrated cytotoxic effects on breast cancer cell lines such as MCF7 and MDA-MB-231, with IC₅₀ values in the micromolar range.[5]
One of the key signaling pathways often implicated in cancer is the PI3K/Akt pathway, which plays a crucial role in cell survival and proliferation. Some pyrazole derivatives have been investigated as inhibitors of this pathway.
References
- 1. Page loading... [guidechem.com]
- 2. mdpi.com [mdpi.com]
- 3. preprints.org [preprints.org]
- 4. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
